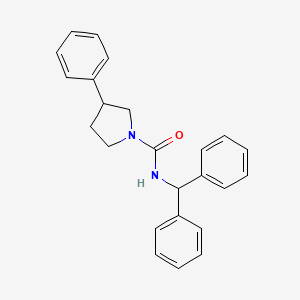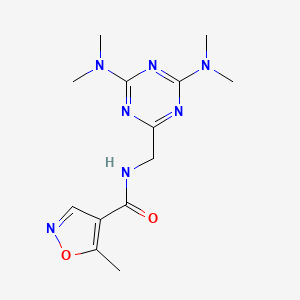
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H19N7O2 and its molecular weight is 305.342. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Synthesis and Pharmaceutical Applications
The triazine core of the compound is structurally similar to other triazine derivatives that have been used in the synthesis of pharmaceuticals. Triazines are known to be constituents in drugs such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . The specific structure of this compound could potentially be utilized in the development of new medications with improved efficacy and reduced side effects.
Photodynamic Therapy (PDT)
Polymer micelles incorporating triazine structures have been developed for drug delivery systems in PDT . The compound could be used to create pH-responsive polymer micelles for the delivery of photosensitizers, enhancing the treatment of various cancers through controlled release and targeted therapy.
Advanced Material Synthesis
Triazine compounds have applications in the production of advanced materials, including polymers and nanocomposites . The unique properties of the compound could lead to the development of new materials with specific characteristics like enhanced durability, flexibility, or thermal stability.
Catalysis
Triazine derivatives have been used as catalysts in various chemical reactions . This compound could serve as a catalyst or a catalyst precursor for reactions such as cycloadditions, carbonylations, and hydroformylations, potentially improving reaction efficiency and selectivity.
Supramolecular Chemistry
Due to the potential for hydrogen bonding and other intermolecular interactions, this compound could be used in the design of supramolecular structures . These structures have applications in the development of molecular sensors, switches, and other devices that operate on a molecular level.
Biological Studies
Triazine derivatives have shown biological activity, including antitumor properties and enzyme inhibition . The compound could be used in biological studies to explore new treatments for diseases or to understand biological pathways and mechanisms.
作用機序
Target of Action
The compound has been used in trials studying the treatment of Asthma and Rhinitis, Allergic, Perennial , suggesting potential targets within these disease pathways.
Mode of Action
It is known that compounds with similar structures can exhibit intramolecular charge transfer (ict) interactions . These interactions can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound’s structure suggests it may interact with pathways involving donor-acceptor (d-a) molecules . The effects of these interactions on downstream effects would depend on the specific targets and pathways involved.
Result of Action
Compounds with similar structures have been shown to exhibit photothermal conversion efficiencies, suggesting potential applications in photothermal therapy .
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-8-9(6-15-22-8)11(21)14-7-10-16-12(19(2)3)18-13(17-10)20(4)5/h6H,7H2,1-5H3,(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLFZXXJQUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

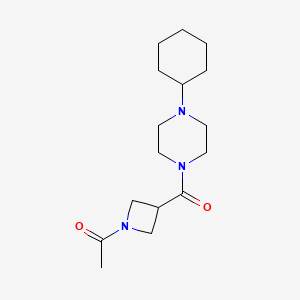

![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)
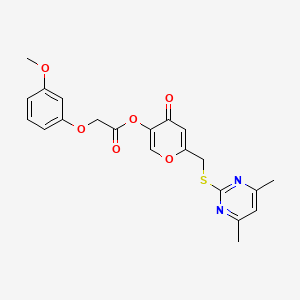
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
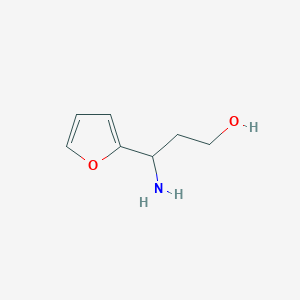
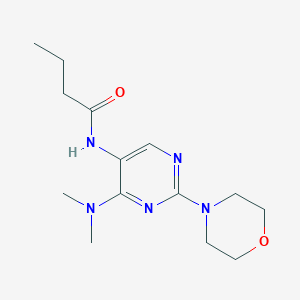

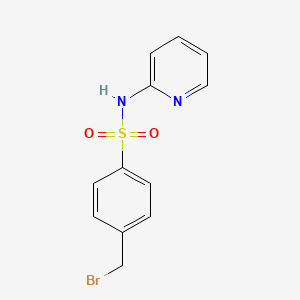
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
